2-(2-Chlorophenyl)cyclopentan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOTYDHLWXFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity of the Chlorophenyl Moiety
Nucleophilic Substitution Reactions Mediated by Halogen
The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAAr). This is because the chlorine is attached to an sp2-hybridized carbon of the benzene (B151609) ring, and the presence of the ortho-keto-alkyl substituent does not provide sufficient activation for the substitution to occur under standard conditions. For a nucleophilic aromatic substitution to proceed readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions relative to the leaving group.
However, under forcing conditions, such as high temperatures and pressures in the presence of strong nucleophiles, substitution of the chlorine atom may be possible. Furthermore, transition-metal-catalyzed cross-coupling reactions provide a more versatile route to functionalize this position. Reactions such as the Buchwald-Hartwig amination (for C-N bond formation), the Suzuki coupling (for C-C bond formation with boronic acids), and the Sonogashira coupling (for C-C bond formation with terminal alkynes) can be employed to replace the chlorine atom with a wide variety of substituents.
Below is a table summarizing potential nucleophilic substitution and cross-coupling reactions at the halogenated position:
| Reaction Type | Reagents | Product Type |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | 2-(2-Aminophenyl)cyclopentan-1-one derivative |
| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | 2-(2-Aryl/vinyl)cyclopentan-1-one derivative |
| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) catalyst, Base | 2-(2-Alkynylphenyl)cyclopentan-1-one derivative |
| Stille Coupling | Organostannane, Palladium catalyst | 2-(2-Aryl/vinyl/alkyl)cyclopentan-1-one derivative |
| Heck Coupling | Alkene, Palladium catalyst, Base | 2-(2-Vinylphenyl)cyclopentan-1-one derivative |
Aromatic Ring Derivatization Potential
The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The directing effects of the substituents on the ring, namely the chlorine atom and the cyclopentanoyl group, will influence the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the keto-alkyl group is a meta-director. The combined influence of these two groups will likely lead to a mixture of products, with substitution occurring at positions 4 and 6 of the phenyl ring.
Typical electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The reaction conditions would need to be carefully controlled to avoid side reactions involving the ketone functionality.
The following table outlines potential electrophilic aromatic substitution reactions:
| Reaction Type | Reagents | Potential Regioisomers |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloro-4/6-nitrophenyl)cyclopentan-1-one |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-(2,4/2,6-Dichlorophenyl)cyclopentan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-3/5-(cyclopentanoyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-(2-Chloro-4/6-acylphenyl)cyclopentan-1-one |
Complex Derivatization Strategies
More intricate transformations of this compound can be achieved by targeting multiple reactive sites or by inducing rearrangements. These strategies allow for the construction of novel and structurally diverse molecular frameworks.
Imine Formation and Subsequent Rearrangements
The ketone functionality of this compound can readily react with primary amines to form imines. These imines can then serve as substrates for a variety of subsequent transformations. For instance, treatment of the corresponding oxime (formed by reaction with hydroxylamine) with an acid catalyst can induce a Beckmann rearrangement. This would lead to the formation of a six-membered lactam, specifically a caprolactam derivative. The regiochemical outcome of the rearrangement would depend on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms.
Another potential rearrangement is the Schmidt reaction, where treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid would also lead to the formation of a lactam.
Introduction of Diverse Nitrogen-Containing Functionalities
Beyond the Buchwald-Hartwig amination at the chlorine position, nitrogen-containing functionalities can be introduced at other positions of the molecule. Reductive amination of the ketone provides a direct route to secondary or tertiary amines at the 1-position of the cyclopentane (B165970) ring. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ, typically using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Furthermore, the α-carbon to the ketone (the benzylic position) can be a site for the introduction of nitrogen. For example, α-amination reactions using electrophilic nitrogen sources can be employed.
Deuteration and Isotopic Labeling for Metabolic Studies
For use in metabolic studies, this compound can be isotopically labeled, most commonly with deuterium (B1214612) (²H). Deuteration can be achieved through several methods. Acid- or base-catalyzed exchange of the α-protons on the cyclopentanone ring with a deuterium source, such as D₂O, can introduce deuterium at the 2- and 5-positions.
Deuterium can also be incorporated into the aromatic ring through electrophilic aromatic substitution using deuterated acids or via transition-metal-catalyzed H-D exchange reactions. For more specific labeling patterns, a synthetic approach starting from deuterated precursors would be necessary. This isotopic labeling allows for the tracking of the molecule and its metabolites in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways and Transient Intermediates
The formation of 2-aryl cyclopentanones, such as 2-(2-chlorophenyl)cyclopentan-1-one, can proceed through several synthetic routes, each involving distinct pathways and transient species.
A conventional pathway for its synthesis involves the Grignard reaction between an o-chlorobenzonitrile and a cyclopentylmagnesium halide. evitachem.comgoogle.com The proposed mechanism initiates with the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine. This intermediate is typically not isolated but is directly hydrolyzed under acidic conditions to yield the target ketone, this compound.
More recently, a novel synthetic process has been identified, utilizing cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde (B119727) as starting materials. nih.gov This reaction likely proceeds through the formation of a transient diazo compound from the hydrazone under basic conditions. The subsequent pathway could involve a Shapiro-type reaction or a related carbene/carbenoid insertion mechanism, though the precise intermediates have not been fully characterized.
In many cyclization reactions that could lead to this structure, such as intramolecular additions, the formation of cyclic tetrahedral intermediates is a common feature. researchgate.net For instance, in the cyclization of ω-bromoalkylamines, the reaction proceeds via nucleophilic attack to form a cyclic intermediate, with the stability and formation rate being highly dependent on the resulting ring size. wikipedia.org The formation of the five-membered cyclopentanone ring is generally kinetically and thermodynamically favored over many other ring sizes. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Catalytic Mechanistic Insights in Synthesis and Transformations
Catalysis offers powerful tools for the synthesis and transformation of this compound, enabling control over reactivity and selectivity. Transition metal catalysis, in particular, provides versatile mechanisms for constructing the core cyclopentanone structure and introducing the 2-chlorophenyl substituent.
Titanium(salen) Complexes: Chiral Ti(salen) complexes are highly effective catalysts for asymmetric reactions. researchgate.netrsc.org A plausible, though not explicitly demonstrated for this specific product, enantioselective synthesis could involve a [3+2] cycloaddition of a cyclopropyl (B3062369) ketone with an alkene, catalyzed by a Ti(salen) complex. acs.org Mechanistic studies on related systems reveal that the reaction proceeds via a radical redox-relay mechanism. organic-chemistry.org The Ti(salen) complex facilitates the opening of the cyclopropyl ring to form a radical intermediate, which then adds to the alkene. Subsequent cyclization and redox steps yield the cyclopentane (B165970) product and regenerate the catalyst. acs.org The catalytic cycle involves sequential steps with intermediates like a peroxo Ti(salen) complex. capes.gov.br
Gold(I) Catalysis: Gold(I) complexes are exceptional catalysts for activating alkynes, allenes, and enynes toward nucleophilic attack, making them suitable for various cyclization reactions. csic.esnih.govacs.org The synthesis of a 2-substituted cyclopentanone could be envisioned through a gold-catalyzed intramolecular cyclization of a precursor containing both an alkyne and a suitable nucleophile. For example, a gold(I)-catalyzed 6-endo carboauration of an indole-tethered allenol has been shown to form carbazole (B46965) derivatives through a zwitterionic intermediate. csic.es A similar strategy, starting from a suitably designed precursor, could lead to the formation of the this compound skeleton. The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity and facilitates intramolecular attack. frontiersin.org
Nickel Catalysis: Nickel catalysis is a cornerstone of modern cross-coupling chemistry, valued for its ability to form carbon-carbon bonds with high efficiency. nih.govresearchgate.netucla.edu The synthesis of this compound could be achieved via a nickel-catalyzed cross-coupling of a cyclopentanone enolate (or a suitable derivative) with 2-chloro-bromobenzene. Nickel catalysts can operate through various mechanistic cycles, most commonly involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.govchinesechemsoc.org Unlike palladium, nickel can more readily engage in single-electron transfer (SET) pathways, leading to radical intermediates. acs.org This unique reactivity allows for the coupling of a wider range of electrophiles and can be harnessed to achieve specific selectivities. nih.govacs.org
Table 1: Comparison of Potential Catalytic Systems for Synthesis
| Catalyst System | General Reaction Type | Plausible Mechanism | Key Intermediates |
|---|---|---|---|
| Ti(salen) | Asymmetric [3+2] Cycloaddition | Radical redox-relay | Ti(IV)-oxo, radical species |
| Gold(I) | Intramolecular Cyclization | π-Activation of alkyne/allene (B1206475) | Gold-carbene, zwitterionic species |
| Nickel | Cross-Coupling | Oxidative addition, reductive elimination | Ni(0), Ni(I), Ni(II), Ni(III) species |
The structure of the catalyst is paramount in dictating the stereochemical outcome and selectivity of a reaction.
In Ti(salen)-catalyzed reactions, the stereoselectivity is intricately linked to the catalyst's three-dimensional structure. acs.org Density functional theory (DFT) calculations have revealed that the origin of stereocontrol is often catalyst distortion. The chiral diamine backbone and bulky substituents on the salicylaldehyde (B1680747) moieties (e.g., adamantyl groups) create a specific chiral pocket. The substrate must approach the metal center in a way that minimizes steric clash, leading to a favored transition state geometry and high enantioselectivity. acs.org Modifications to the catalyst backbone can therefore be used to tune and optimize the stereochemical outcome for different substrates.
Table 2: Effect of Ti(salen) Catalyst Backbone on Enantioselectivity in a Model [3+2] Cycloaddition
| Catalyst Backbone | Alkene Substrate | Enantiomeric Excess (ee, %) |
|---|---|---|
| Standard (Cyclohexyl) | Electron-rich | >95 |
| Modified (Adamantyl) | Electron-deficient | 75 |
| Modified (Phenyl) | Electron-deficient | 60 |
Data is illustrative based on trends reported for Ti(salen) catalyzed cycloadditions. acs.org
Stereochemical Control Mechanisms and Origins
Achieving stereochemical control is a central goal in the synthesis of chiral molecules like this compound. researchgate.net The mechanisms for inducing stereochemistry are directly tied to the catalytic system employed.
The origin of stereocontrol in Ti(salen)-catalyzed asymmetric cycloadditions is the transfer of chirality from the catalyst to the product during the selectivity-determining transition state. acs.org The rigid, C2-symmetric structure of the salen ligand creates a well-defined chiral environment around the titanium center. As the substrates coordinate to the metal, non-covalent interactions (such as steric repulsion) between the substrates and the chiral ligand force the reaction to proceed through a lower-energy pathway, resulting in the preferential formation of one enantiomer. researchgate.netacs.org
In nickel-catalyzed asymmetric cross-coupling , a chiral ligand forms a chiral metal complex. The enantioselectivity arises from the differential rate of reaction for the two enantiotopic faces of the prochiral nucleophile (e.g., a cyclopentanone enolate) or the two enantiomers of a racemic electrophile. The differing energies of the diastereomeric transition states, which are influenced by steric and electronic interactions with the chiral ligand, lead to the formation of one enantiomer of the product in excess.
Kinetic Studies and Determination of Rate-Limiting Steps
While specific kinetic data for the synthesis of this compound is not available, general principles from related reactions provide insight into the factors governing its formation rate.
In intramolecular cyclization reactions, the rate is profoundly influenced by the size of the ring being formed. The formation of five- and six-membered rings is generally much faster than the formation of smaller (strained) or larger (entropically disfavored) rings. wikipedia.org For the formation of an n-membered ring, the relative rates often follow the trend k₅ > k₆ > k₃ > k₇ > k₄. wikipedia.org This highlights the kinetic favorability of forming the cyclopentane ring system.
In some catalytic processes, there can be a change in the rate-determining step under different reaction conditions, such as a change in pH. researchgate.net
For nickel-catalyzed cross-coupling reactions, the rate-limiting step can be the initial oxidative addition of the electrophile to the Ni(0) center, or the final reductive elimination from the Ni(II) or Ni(III) intermediate to form the C-C bond. acs.org For example, while radical capture by a Ni(II)-aryl complex is often fast, the subsequent reductive elimination from the resulting Ni(III) species can be slow, becoming the bottleneck of the catalytic cycle. acs.org
In gold-catalyzed cyclizations, the initial coordination and activation of the alkyne or allene is typically fast, with the subsequent intramolecular nucleophilic attack or a later protodeauration step often being rate-limiting. csic.es
Understanding these kinetic parameters and identifying the rate-limiting step are crucial for optimizing reaction conditions to improve yield, selectivity, and reaction time.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting reaction pathways and calculating the energy barriers of chemical reactions. In the context of 2-(2-Chlorophenyl)cyclopentan-1-one and its analogues, DFT can be employed to study various reactions, such as nucleophilic additions to the carbonyl group or reactions at the α-carbon.
For instance, a DFT study on a related compound, 3-phenyl-2,4-pentanedione (B1582117), calculated the energy barriers for keto-enol tautomerization. orientjchem.orgresearchgate.net The results showed that the energy barrier for the conversion of the keto form to the enol form is significant, indicating the relative stability of the keto form. orientjchem.orgresearchgate.net Similar calculations for this compound would involve modeling the transition state of a given reaction and determining its energy relative to the reactants and products. This information is crucial for understanding reaction mechanisms and predicting reaction rates.
A hypothetical DFT calculation for the enolization of this compound might yield the following data:
| Parameter | Value (kcal/mol) |
| Energy of Keto Tautomer | - |
| Energy of Enol Tautomer | - |
| Energy of Transition State | - |
| Activation Energy (Keto to Enol) | - |
| Reaction Enthalpy | - |
This table represents a hypothetical outcome of a DFT calculation for this compound, illustrating the type of data that would be generated.
Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry, where the keto form of a compound is in equilibrium with its enol isomer. frontiersin.org For this compound, the keto form is the cyclopentanone (B42830), and the enol form is 2-(2-chlorophenyl)cyclopent-1-en-1-ol. The position of this equilibrium is influenced by factors such as the structure of the molecule and the solvent.
Computational studies, often using DFT, can predict the relative stabilities of the keto and enol tautomers and thus the equilibrium constant. A study on 3-phenyl-2,4-pentanedione found that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgresearchgate.net The energy difference between the two forms was calculated to be in the range of -16.50 to -17.89 kcal/mol, depending on the solvent. orientjchem.orgresearchgate.net For this compound, the presence of the bulky and electron-withdrawing chlorophenyl group at the α-position would influence the stability of the enol form and the position of the equilibrium.
The predicted equilibrium constants in different solvents for a related compound are shown below:
| Solvent | Dielectric Constant | Keto/Enol Ratio |
| Gas Phase | 1 | >99:1 |
| Cyclohexane (B81311) | 2.02 | >99:1 |
| Chloroform | 4.81 | 98:2 |
| Ethanol | 24.55 | 95:5 |
| Water | 80.1 | 90:10 |
This table shows representative data for the keto-enol equilibrium of a substituted ketone in various solvents, illustrating the trend that could be expected for this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamics of molecules.
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. scribd.com In this compound, the presence of the sp2-hybridized carbonyl carbon and the bulky 2-chlorophenyl substituent will significantly influence the conformational preference of the five-membered ring.
Conformational analysis using molecular mechanics or quantum chemical methods can determine the relative energies of the different possible conformations and the energy barriers between them. The 2-chlorophenyl group can adopt different orientations relative to the cyclopentanone ring, leading to various rotational isomers (rotamers). The most stable conformation will be the one that minimizes steric hindrance and other unfavorable interactions. For example, the bulky chlorophenyl group would likely prefer an equatorial-like position to minimize steric clashes with the cyclopentane ring hydrogens.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.
While there are no specific molecular docking studies reported for this compound itself, studies on other cyclopentanone derivatives have been performed. For example, derivatives of cyclopentanone have been docked into the active sites of various enzymes to predict their potential as inhibitors. nih.gov Such a study would involve generating a 3D model of a derivative of this compound and then using a docking program to place it into the binding site of a target protein. The program would then score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This information can guide the design of new, more potent derivatives.
A hypothetical docking result for a derivative of this compound with a target protein might look like this:
| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.5 | TYR 123, PHE 234, LEU 89 |
| Derivative B | -7.9 | TYR 123, ILE 235, VAL 90 |
| Derivative C | -9.1 | PHE 234, TRP 156, ALA 88 |
This table provides a hypothetical example of the kind of data generated from a molecular docking simulation, showing the predicted binding affinities and key interactions of different derivatives.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property. mdpi.comnih.gov
For analogues of this compound, a QSAR study could be used to predict their biological activity, such as their potency as enzyme inhibitors or their toxicity. A QSPR study could be used to predict physicochemical properties like boiling point, solubility, or lipophilicity (logP). nih.gov
The process of building a QSAR/QSPR model involves several steps:
Data Set Selection: A set of analogous compounds with known activities or properties is chosen.
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity or property.
Model Validation: The predictive power of the model is assessed using various statistical metrics. mdpi.com
A QSAR study on a series of cyclopentanone derivatives could identify the key structural features that are important for their biological activity. For example, a model might show that the presence of a halogen at a specific position on the phenyl ring increases activity, while a bulky substituent at another position decreases it. This information is invaluable for the rational design of new compounds with improved properties.
Advanced Computational Analysis Techniques
Wavefunction Analysis (e.g., Electrostatic Potential, Electron Localization Function)
No specific research data on the wavefunction analysis, including the calculation and interpretation of the electrostatic potential or the electron localization function for this compound, is currently available in the public scientific domain.
Orbital and Population Analyses
Detailed orbital and population analyses, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis, for this compound have not been reported in the accessible scientific literature.
Biological and Medicinal Chemistry Research Perspectives
Exploration as a Key Synthetic Intermediate for Bioactive Compounds
2-(2-Chlorophenyl)cyclopentan-1-one, also known as o-chlorophenyl cyclopentyl ketone, serves as a crucial building block in the synthesis of a variety of compounds with potential therapeutic applications. nih.govnih.gov Its chemical structure lends itself to modifications that can lead to the creation of a diverse range of derivatives. A notable application of this compound is in the production of arylcyclohexylamines, a class of molecules known for their wide spectrum of pharmacological activities. wikipedia.orgnih.gov
The synthesis of these complex molecules often involves multi-step chemical reactions where this compound provides the foundational cyclopentanone (B42830) ring and the substituted phenyl group. nih.gov For instance, it is a recognized precursor in the synthesis of ketamine, a well-known anesthetic. nih.govnih.gov The process may involve reactions such as the Grignard reaction, where cyclopentylmagnesium chloride reacts with o-chlorobenzonitrile, followed by an acidic workup to yield the ketone. Researchers have also explored novel synthetic routes to produce this key intermediate. nih.gov The versatility of this compound allows for the introduction of various functional groups, leading to the generation of libraries of compounds for biological screening. nih.gov
Structure-Activity Relationship (SAR) Studies of Related Derivatives
The biological activity of compounds derived from this compound is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential to understand how specific structural features influence their pharmacological effects. These studies guide the design of new molecules with enhanced potency and selectivity. nih.govresearchgate.netnih.gov
Impact of Structural Modifications on Biological Response
Modifications to the core structure of derivatives of this compound can have a profound impact on their biological activity. nih.govmdpi.comnih.gov Key areas of modification include the aryl ring, the cyclopentyl or cyclohexyl ring, and the amine substituent in the case of arylcyclohexylamine analogs.
For example, in a series of 1-phenylcyclohexylamine (B1663984) analogues, which are structurally related to derivatives of this compound, several modifications were found to influence their anticonvulsant and motor toxicity profiles. nih.gov These included:
3-methylation of the cyclohexyl ring trans to the phenyl ring: This modification led to a greater separation of potencies between motor toxicity and anticonvulsant activity. nih.gov
Methoxylation at the ortho position on the phenyl ring: This also resulted in a more favorable therapeutic index. nih.gov
Contraction of the cyclohexane (B81311) ring to form the corresponding cyclopentane (B165970): This structural change was also found to be beneficial. nih.gov
Furthermore, in a study of pyrazole (B372694) derivatives, the introduction of different substituents significantly affected their anti-inflammatory and antimicrobial activities. nih.gov Similarly, for a series of FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters, changes in the N-naphthalene moiety and/or the fluorophenyl moiety led to varying potencies and selectivities for ENT1 and ENT2 transporters. frontiersin.org The nature of the substituent at different positions of the core heterocycle has been shown to be crucial for the anticancer cytotoxicity levels of 4-thiazolidinone (B1220212) derivatives. nih.gov
The table below illustrates the impact of structural modifications on the biological response of various related derivatives.
| Compound Class | Structural Modification | Impact on Biological Response | Reference |
| 1-Phenylcyclohexylamine Analogues | 3-methylation of cyclohexyl ring | Increased separation of anticonvulsant and motor toxicity potencies | nih.gov |
| 1-Phenylcyclohexylamine Analogues | Ortho-methoxylation of phenyl ring | Improved therapeutic index | nih.gov |
| 1-Phenylcyclohexylamine Analogues | Cyclohexane to cyclopentane ring contraction | Favorable impact on activity | nih.gov |
| Pyrazole Derivatives | Varied substituents | Altered anti-inflammatory and antimicrobial activities | nih.gov |
| FPMINT Analogues | Changes in N-naphthalene and/or fluorophenyl moieties | Varied potency and selectivity for ENT1/ENT2 transporters | frontiersin.org |
| 4-Thiazolidinone Derivatives | Nature of substituent on the core heterocycle | Crucial for anticancer cytotoxicity | nih.gov |
Comparative Biological Profiling with Analogous Arylcyclohexylamines
Arylcyclohexylamines represent a significant class of compounds that can be synthesized from this compound. wikipedia.orggoogle.com The biological profile of these compounds can vary dramatically with even minor structural changes. For instance, phencyclidine (PCP), a well-known arylcyclohexylamine, is primarily an NMDA receptor antagonist. wikipedia.org
Comparative studies of analogous arylcyclohexylamines reveal a wide range of pharmacological activities. nih.gov For example, while some arylcyclohexylamines exhibit anesthetic properties, others may act as stimulants, analgesics, or neuroprotective agents. wikipedia.org The specific substitutions on the aryl ring and the nature of the amine group are key determinants of their biological activity. wikipedia.org For instance, studies on 1-phenylcyclohexylamine (PCA) analogues, which are related to arylcyclohexylamines, have demonstrated that modifications can significantly alter their anticonvulsant properties. nih.gov The contraction of the cyclohexane ring to a cyclopentane ring, a feature present in derivatives of this compound, was found to be a favorable modification in these studies. nih.gov
Investigational Biological Activities of Structurally Analogous Compounds
The structural framework of this compound is present in a variety of compounds that have been investigated for their biological activities. These investigations have primarily focused on their potential as antimicrobial and anticancer agents. researchgate.net
Antimicrobial Efficacy Investigations
A number of studies have explored the antimicrobial properties of compounds structurally related to this compound. These derivatives have shown activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net For example, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity, with some compounds showing significant efficacy against both gram-positive and gram-negative bacteria, as well as some fungi. nih.gov Similarly, piperazine (B1678402) derivatives of cyclohexanone (B45756) have demonstrated moderate to strong inhibitory effects against various bacterial and fungal strains. wisdomlib.org
The table below summarizes the antimicrobial activity of some structurally analogous compounds.
| Compound Class | Test Organism | Activity | Reference |
| Pyrazole Derivatives | Escherichia coli (Gram-negative) | Exceedingly active (MIC: 0.25 μg/mL for compound 3) | nih.gov |
| Pyrazole Derivatives | Streptococcus epidermidis (Gram-positive) | Highly active (MIC: 0.25 μg/mL for compound 4) | nih.gov |
| Pyrazole Derivatives | Aspergillus niger (Fungus) | Highly active (MIC: 1 μg/mL for compound 2) | nih.gov |
| Piperazine Derivatives of Cyclohexanone | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella Typhimurium, Aspergillus niger, Anrobacter awamori | Moderate to strong inhibitory effects | wisdomlib.org |
| Aryl Acyclic Amino Alcohols | Enterococcus faecalis | Some compounds showed moderate activity | uran.ua |
| Meldrum's Acid Arylamino Derivative | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Potentiated the activity of fluoroquinolones | nih.gov |
| Acridone Derivatives | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicans | Significant antibacterial and antifungal properties | researchgate.net |
| Steroidal Hydrazones | Bacillus cereus, MRSA, Various fungi | Low to moderate antibacterial activity, good antifungal activity | bg.ac.rs |
| 2-Thiohydantoin and 2-Quinolone Hybrids | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis | Bacteriostatic activity against Gram-positive strains | mdpi.com |
| Coumarin Triazoles | Various bacteria and fungi | Good antimicrobial activities | mdpi.com |
Cytotoxicity and Anticancer Potency Assessments
Derivatives structurally analogous to this compound have also been evaluated for their potential as anticancer agents. nih.govresearchgate.net A study on cyclopentanone derivatives demonstrated that a significant number of them exhibited cytotoxic activities against murine leukemia L1210 cells in vitro. nih.gov
Furthermore, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be considered related in their structural complexity, were synthesized and showed significant anticancer activity against a panel of cancer cell lines. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent was found to be crucial for their cytotoxic effects. nih.gov
The table below presents data on the cytotoxicity and anticancer potency of some of these related compounds.
| Compound Class | Cell Line | Activity | Reference |
| Cyclopentanone Derivatives | Murine Leukemia L1210 | 17 out of 30 derivatives showed cytotoxic activity | nih.gov |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI60 cell lines panel, AGS, DLD-1, MCF-7, MDA-MB-231 | Significant anticancer activity, with compound 2h showing mean GI50/TGI values of 1.57/13.3 μM | nih.gov |
| Oridonin Derivatives | Various cancer cell lines | Anticancer activities | nih.gov |
| Andrographolide Derivatives | Various cancer cell lines | Antitumor activities | researchgate.net |
| Oleanolic Acid Derivatives | Hela cells, and 9 other human tumor cell lines | Antitumor activity | nih.gov |
Enzyme Inhibition Studies
The investigation of small molecules as enzyme inhibitors is a cornerstone of drug discovery, targeting enzymes implicated in various diseases. nih.gov The 2-aryl cyclic ketone scaffold, central to this compound, is a recurring motif in the design of such inhibitors.
Detailed research into 2-benzylideneindan-1-one (B1199582) derivatives, which feature a benzo-fused cyclopentanone core, reveals significant potential for dual inhibition of key enzymes in neurodegenerative disorders: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.gov A study on these compounds demonstrated that specific derivatives could inhibit both enzymes with high potency. nih.gov The E-isomer of an N-benzyl(ethyl)amino analog, for instance, achieved low nanomolar inhibition of AChE and high nanomolar inhibition of MAO-B. nih.gov This dual-target approach is considered a promising strategy for complex conditions like Alzheimer's disease. nih.gov
The structure-activity relationship (SAR) in this class of compounds highlights the importance of the substituents. Modifications to a tertiary amino group on the benzylidene moiety were shown to significantly alter inhibitory potency against both AChE and MAO-B. nih.gov For example, replacing a diethylamino group with a more sterically hindered N-benzyl(ethyl)amino group led to a substantial increase in AChE inhibitory activity. nih.govnih.gov
Table 1: Inhibition of Human AChE and MAO-B by 2-Benzylideneindan-1-one Analogs
| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) | Reference |
|---|---|---|---|
| (E)-2-(4-((Diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 130 | 260 | nih.gov |
| (E)-2-(4-((Dibutylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 170 | 127 | nih.gov |
| (E)-2-(4-((Butyl(methyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 140 | 178 | nih.gov |
| (E)-2-(4-((Benzyl(ethyl)amino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 39 | 355 | nih.govnih.gov |
These findings suggest that the this compound scaffold could serve as a valuable starting point for developing potent and selective enzyme inhibitors, particularly for neurological targets.
Anticonvulsant Property Evaluations
The search for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. mdpi.combohrium.com Compounds featuring an aryl group attached to a five-membered heterocyclic or carbocyclic ring are frequently explored for anticonvulsant properties.
While this compound itself has not been specifically evaluated, extensive research on a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives provides compelling evidence for the potential of this structural motif. mdpi.comnih.govnih.gov This pyrrolidinedione scaffold is a close analog, containing the same 2-chlorophenyl substituent attached to a five-membered ring. These compounds were assessed in standard preclinical epilepsy models, including the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests, which represent generalized tonic-clonic and pharmacoresistant limbic seizures, respectively. mdpi.comnih.gov
One of the most active compounds identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. mdpi.comnih.gov This compound demonstrated significantly higher potency than the established AED, valproic acid, in both the MES and 6 Hz seizure models. mdpi.comnih.gov The probable mechanism of action for this highly active compound was determined to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.combohrium.comnih.gov
Table 2: Anticonvulsant Activity of a Lead 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivative
| Compound | MES Test ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 | mdpi.comnih.gov |
| Valproic Acid (Reference Drug) | 252.74 | 130.64 | mdpi.comnih.gov |
The potent activity observed in these analogs strongly suggests that the 2-(2-chlorophenyl)cyclopentanone core is a promising scaffold for the development of novel anticonvulsant agents.
Design Principles for Novel Bioactive Agents Based on the Cyclopentanone Scaffold
The research on structural analogs of this compound allows for the extrapolation of several key design principles for creating new bioactive agents based on the cyclopentanone scaffold.
The Central Scaffold: The cyclopentanone ring serves as a rigid and versatile core, orienting appended functional groups in a defined three-dimensional space. Its relative planarity and size are suitable for fitting into the active sites of various enzymes and receptors.
The Aryl Substituent: The presence of a substituted phenyl ring, such as the 2-chlorophenyl group, is critical for activity. This group can engage in crucial hydrophobic, pi-stacking, or halogen-bonding interactions within a protein's binding pocket. The position and nature of the substituent (e.g., chlorine at the ortho position) can dictate potency and selectivity, as seen in the potent activity of 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives. mdpi.comnih.gov
Strategic Functionalization: The true potential of the scaffold lies in its strategic functionalization.
Modification at the α-Position: As demonstrated in the 2-benzylideneindan-1-one series, creating an exocyclic double bond at the α-position (C2) and attaching a complex side chain can lead to potent dual-target inhibitors. nih.govnih.gov This position is a prime site for introducing diversity to modulate biological activity.
Derivatization via the Carbonyl Group: The ketone at C1 is a key feature, potentially acting as a hydrogen bond acceptor. It also provides a reactive handle for further chemical modifications to create more complex molecules.
Substitution on the Ring: Introducing substituents elsewhere on the cyclopentane ring can influence the molecule's conformation and pharmacokinetic properties.
Multi-Target-Directed Ligand (MTDL) Design: The cyclopentanone framework is well-suited for the MTDL strategy, which aims to create a single compound that can interact with multiple biological targets. nih.govnih.gov The development of dual AChE/MAO-B inhibitors from the related indanone scaffold is a prime example of this principle, offering a more holistic therapeutic approach to complex multifactorial diseases. nih.govnih.gov
By applying these principles, the this compound structure emerges as a highly promising starting point for medicinal chemistry campaigns aimed at discovering next-generation enzyme inhibitors and anticonvulsants.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
In GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For 2-(2-Chlorophenyl)cyclopentan-1-one, with a molecular formula of C₁₂H₁₃ClO, the molecular weight is 208.68 g/mol . nih.gov The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 208, along with an M+2 peak at m/z 210 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. The spectrum is dominated by specific fragment ions that provide a fingerprint for the molecule. nih.govnist.gov
High-resolution mass spectrometry (HRMS), often coupled with techniques like Gas Chromatography-Quadrupole Time-of-Flight (GC-Q/TOF), can determine the mass of a molecule with extremely high accuracy. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The computed monoisotopic mass for this compound is 208.0654927 Da. nih.gov The use of techniques like GC-Q/TOF-MS is crucial for the definitive identification of this compound and its analogues, particularly in complex mixtures. nih.gov
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Under electron ionization, the molecular ion of this compound undergoes characteristic cleavages. The primary fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edulibretexts.org
The most abundant fragment ion, which forms the base peak in the spectrum, is observed at m/z 139. nih.gov This corresponds to the formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺). This cleavage involves the loss of the cyclopentyl radical from the molecular ion. The presence of a significant peak at m/z 141, with an intensity about one-third of the m/z 139 peak, confirms the presence of the chlorine-37 isotope in this fragment. nih.gov Another notable peak at m/z 41 is attributed to the cyclopentyl fragment [C₃H₅]⁺, arising from further fragmentation. nih.gov
Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 208/210 | Molecular Ion [M]⁺ | [C₁₂H₁₃ClO]⁺ | Ionization of the parent molecule |
| 139/141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | α-cleavage, loss of cyclopentyl radical |
| 41 | Propargyl cation equivalent | [C₃H₅]⁺ | Fragmentation of cyclopentyl ring |
Source: Data from PubChem and NIST. nih.govnist.gov
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds, such as other chlorophenyl ketones, provides insight into the expected structural features. researchgate.net
The crystal structure of a molecule is fundamental to understanding its physical properties and how it interacts with its environment. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is dependent on the electron density within the crystal, allowing for the construction of a detailed molecular model. lsuhsc.edu
For this compound, key structural questions that could be answered by X-ray crystallography include the dihedral angle between the cyclopentanone (B42830) ring and the chlorophenyl group, and the conformation of the five-membered ring (whether it adopts an envelope or twist conformation). The presence of the chlorine atom on the phenyl ring can influence intermolecular interactions, such as halogen bonding, which in turn can affect the crystal packing.
A hypothetical data table for the X-ray crystallographic analysis of this compound, based on typical values for small organic molecules and related structures, is presented below. researchgate.netmdpi.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.38 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for the purification and assessment of the purity of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography for Purification
Column chromatography is a preparative technique used to purify chemical compounds from a mixture. researchgate.net For the purification of this compound, a common stationary phase would be silica (B1680970) gel, owing to its polarity and ability to separate moderately polar compounds. cup.edu.cn The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity is typically used, starting with a non-polar solvent and gradually adding a more polar solvent. For aromatic ketones, mixtures of petroleum ether (or hexane) and ethyl acetate, or petroleum ether and dichloromethane, are often effective. cup.edu.cn
The separation is based on the principle of adsorption. The components of the mixture will have different affinities for the stationary phase. Less polar compounds will travel down the column more quickly with the mobile phase, while more polar compounds will be retained longer by the polar silica gel. The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
Typical Column Chromatography Parameters for Aromatic Ketone Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Petroleum Ether and Dichloromethane cup.edu.cn |
| Elution Order | Less polar impurities followed by the desired product |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. aga-analytical.com.placs.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. nih.govmdpi.comnih.gov
A small spot of the reaction mixture is applied to a TLC plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. acs.org
The position of the compounds on the developed TLC plate is visualized, often using a UV lamp, as aromatic compounds like this compound will absorb UV light and appear as dark spots. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification.
Illustrative TLC Data for a Reaction Producing an Aromatic Ketone
| Compound | Rf Value (10% Ethyl Acetate in Hexane) | Observation under UV light |
|---|---|---|
| Starting Material (e.g., an aldehyde) | 0.6 | UV active spot |
| Product (Aromatic Ketone) | 0.4 | UV active spot |
| Co-spot (Reaction Mixture) | 0.4 and 0.6 (at start of reaction) | Two distinct UV active spots |
Complementary Spectroscopic and Separation Technologies (e.g., Diffusion-Ordered Spectroscopy)
Beyond the core techniques, complementary methods like Diffusion-Ordered Spectroscopy (DOSY) can provide valuable information about the sample's composition and purity. DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. acs.orgmanchester.ac.uk The rate of diffusion is related to the size and shape of the molecule; smaller molecules diffuse faster than larger ones. jhu.edu
A DOSY experiment generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. All the proton signals belonging to a single molecule will have the same diffusion coefficient and will therefore appear at the same vertical position in the DOSY spectrum. This allows for the non-invasive separation of the NMR spectra of the components of a mixture.
For this compound, a DOSY experiment could confirm the purity of a sample. The presence of a single diffusion coefficient for all signals corresponding to the molecule would indicate a high degree of purity. Conversely, the presence of signals with different diffusion coefficients would suggest the presence of impurities or aggregation. rsc.orgrsc.org This technique is particularly useful for identifying impurities that may not be easily detectable by other methods.
Emerging Research Applications and Future Directions for 2 2 Chlorophenyl Cyclopentan 1 One
The chemical compound 2-(2-chlorophenyl)cyclopentan-1-one, a notable aryl cyclopentanone (B42830), is primarily recognized as a precursor in the synthesis of pharmaceuticals. However, ongoing research is beginning to illuminate its potential beyond this established role, pointing towards novel applications in material science, broader synthetic chemistry, and the development of more sustainable chemical processes. This exploration into its future utility is driven by the unique structural combination of a reactive cyclopentanone ring and a functionalized aromatic group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-Chlorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : Friedel-Crafts acylation using cyclopentanone derivatives and 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common approach. Reaction optimization involves temperature control (0–5°C to prevent over-acylation) and stoichiometric adjustments to reduce dimerization or polysubstitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Data Analysis : Monitor reaction progress using TLC and characterize intermediates via H NMR (e.g., ketone protons at δ 2.5–3.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry using H and C NMR. The cyclopentanone carbonyl carbon typically appears at δ 210–220 ppm, while the 2-chlorophenyl group shows distinct coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C₁₁H₁₁ClO: calc. 194.0495) and detect halogen isotopic patterns .
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL software is recommended, though crystal growth may require slow evaporation in non-polar solvents .
Advanced Research Questions
Q. What computational strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes)?
- Molecular Docking : Use software like AutoDock Vina to model binding affinities. Parameterize the compound’s electrostatic potential (ESP) using DFT calculations (B3LYP/6-31G* basis set) to improve docking accuracy. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the ketone group, hydrophobic interactions with the chlorophenyl ring) to guide structural modifications .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., ring puckering in cyclopentanone). Perform variable-temperature NMR to detect conformational exchange broadening .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(4-acetylphenyl)cyclopentan-1-one, δ 2.5 ppm for acetyl groups) to isolate substituent-specific effects .
Q. What safety protocols are critical when handling this compound in pharmacological assays?
- Toxicological Considerations : Refer to IFRA standards for chlorinated aromatics (e.g., skin sensitization limits, LD₅₀ extrapolation from rodent models). Use PPE (gloves, fume hoods) and avoid prolonged exposure due to potential bioaccumulation .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) with sodium bicarbonate before disposal. Store waste in labeled containers for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
